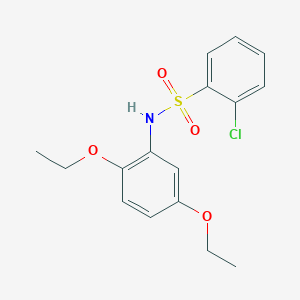![molecular formula C12H17N3O2 B7627758 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one, also known as AMPAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring, making it a potential candidate for various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one is not fully understood. However, it is believed to act through the inhibition of various enzymes, as mentioned earlier. It has also been reported to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been reported to exhibit antioxidant activity, which helps in reducing oxidative stress. Additionally, it has been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost, low solubility, and potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one. One such direction is to study its potential application in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential application in the treatment of cancer. Additionally, the development of new synthesis methods for 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one could lead to the discovery of new analogs with improved biological activity.
Métodos De Síntesis
The synthesis of 3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one involves the reaction between 2-acetylpyridine and 4-(aminomethyl)-2-methylpyrrolidine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The final product is obtained by the reaction of the amine with ethyl chloroformate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. It has also been reported to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-5-9(6-13)7-15(8)12(17)10-3-2-4-14-11(10)16/h2-4,8-9H,5-7,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWURLKBKWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC=CNC2=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)

![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7627740.png)
![5-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7627745.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)
